molecular formula C16H13F3O3 B6411442 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid CAS No. 1261916-98-6

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid

Cat. No.: B6411442
CAS No.: 1261916-98-6
M. Wt: 310.27 g/mol
InChI Key: GCGMUMZIYHAFHE-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with methoxy, trifluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group may participate in hydrogen bonding or other interactions with target proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Methoxy-3-trifluoromethylphenylboronic acid
  • 4-Trifluoromethoxyphenylboronic acid
  • 4-Methoxy-2-trifluoromethylphenylboronic acid

Comparison: Compared to these similar compounds, 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methylbenzoic acid is unique due to the presence of the benzoic acid core, which imparts different chemical reactivity and potential applications. The combination of methoxy, trifluoromethyl, and methyl groups on the aromatic ring further distinguishes it from other compounds, offering a unique set of properties for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-3-5-11(12(7-9)15(20)21)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMUMZIYHAFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692153
Record name 4'-Methoxy-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-98-6
Record name 4'-Methoxy-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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